molecular formula C17H15ClN2O3S2 B2558998 3-chloro-4-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034435-21-5

3-chloro-4-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2558998
CAS No.: 2034435-21-5
M. Wt: 394.89
InChI Key: JAJXBZYCHDAWCI-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide (CAS 2034435-21-5) is a synthetic small molecule with a molecular formula of C17H15ClN2O3S2 and a molecular weight of 394.9 g/mol . This benzenesulfonamide derivative features a hybrid structure incorporating both pyridine and thiophene heterocyclic rings, making it a valuable scaffold in medicinal chemistry and drug discovery research. The presence of these nitrogen and sulfur-containing heterocycles is of significant interest, as such structures are known to exhibit a broad spectrum of physiological activities and are prevalent in pharmacologically active compounds . The specific research applications for this compound are exploratory, given its complex structure. Its molecular architecture suggests potential as a key intermediate in the synthesis of more complex molecules for various research areas. Furthermore, the structural motif of benzenesulfonamide has been extensively studied in the development of enzyme inhibitors . Similarly, the thiophene moiety is a privileged structure in medicinal chemistry, associated with diverse biological activities including antimicrobial, anti-inflammatory, and anticancer effects . Researchers can utilize this compound as a building block for constructing combinatorial libraries or as a lead structure for investigating new biological targets. This product is strictly for non-human research applications. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-chloro-4-methoxy-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S2/c1-23-16-5-4-14(9-15(16)18)25(21,22)20-10-12-3-2-7-19-17(12)13-6-8-24-11-13/h2-9,11,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJXBZYCHDAWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The target compound’s heterocyclic substituents (thiophene and pyridine) distinguish it from analogs. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name (Reference) Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound Benzenesulfonamide 3-Cl, 4-OCH₃, (2-thiophen-3-yl)pyridinyl ~421* Not reported
Example 53 () Pyrazolo[3,4-d]pyrimidine 5-Fluoro-3-(3-fluorophenyl)-4-oxochromene 589.1 175–178
3-Chloro-N-(3-furanylmethyl)... () Benzenesulfonamide 3-Cl, 4-OCH₃, furanylmethyl, thiophen-2-yl Not reported Not reported
Compound 8f () Benzimidazole-sulfonyl Trifluoroethoxy, methylbenzoate Not reported Not reported

*Estimated based on molecular formula (C₁₈H₁₆ClN₃O₃S₂).

Key Observations:
  • Heterocyclic Influence : The target’s pyridine-thiophene substituent may enhance π-π stacking and hydrogen bonding compared to the furan-thiophene analog in . Pyridine’s basic nitrogen could improve solubility in acidic environments.
  • Electron-Withdrawing Groups : The 3-chloro and 4-methoxy groups on the benzene ring likely increase lipophilicity compared to compounds with polar trifluoroethoxy () or fluorophenyl groups ().
  • Molecular Weight : The target’s moderate molecular weight (~421 g/mol) suggests better bioavailability than bulkier analogs like Example 53 (589.1 g/mol).

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